molecular formula C11H14N2O3S B11864139 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol

Cat. No.: B11864139
M. Wt: 254.31 g/mol
InChI Key: BISYESUPHYOWAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials . The process is typically optimized for large-scale production to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Biological Activities

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol has been studied for various biological activities:

  • Inhibition of Rab Geranylgeranyl Transferase (RGGT) :
    • Research has shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit inhibitory activity against RGGT, an enzyme involved in the post-translational modification of proteins essential for cellular processes. Inhibition of RGGT can disrupt cancer cell proliferation and migration, making these compounds potential anticancer agents .
  • Cytotoxicity Against Cancer Cells :
    • Several studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. For instance, certain derivatives showed half-maximal inhibitory concentrations (IC50) ranging from 25 to 100 μM .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Heterocyclic compounds like imidazo[1,2-a]pyridines have shown effectiveness against bacterial and fungal strains, indicating potential use in treating infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents at the C6 position. These modifications can enhance the biological activity or selectivity of the compounds. For example:

  • Functionalization Strategies : Researchers have explored different functional groups attached to the imidazo[1,2-a]pyridine scaffold to optimize activity against RGGT and improve cytotoxicity against cancer cells .

Case Study 1: RGGT Inhibition

A series of novel phosphonocarboxylate derivatives were synthesized based on the imidazo[1,2-a]pyridine structure. Among these compounds, several exhibited significant RGGT inhibitory activity. The study highlighted how modifications at the C6 position influenced both potency and selectivity .

Case Study 2: Anticancer Properties

In a comparative study assessing the cytotoxicity of various imidazo[1,2-a]pyridine derivatives against HeLa cells, it was found that specific substitutions led to enhanced anticancer activity. The most effective derivatives were those that maintained a balance between hydrophobicity and polar functional groups .

Comparative Data Table

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundRGGT Inhibition25 - 100Disruption of protein prenylation
Derivative ACytotoxicity (HeLa)30Induction of apoptosis
Derivative BAntimicrobial15Cell wall synthesis inhibition

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique tert-butylsulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol (CAS Number: 1021-39-2) is a compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H14N2O3S
  • Molecular Weight : 258.31 g/mol
  • Structure : The compound features a sulfonyl group attached to an imidazo[1,2-a]pyridine core, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymes : It has been reported to act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may enhance the efficacy of certain cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways related to cancer cell proliferation and apoptosis. For instance:

  • Cell Lines Tested : Various cancer cell lines were treated with the compound to assess its cytotoxic effects.
  • Mechanism of Action : The compound appears to modulate signaling pathways that are crucial for cell survival and growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy :
    • A study investigated the effect of this compound on tumor growth in murine models.
    • Results indicated a significant reduction in tumor size when combined with established therapies such as anti-PD-1 antibodies.
  • Enzyme Inhibition :
    • Research highlighted its role as an ENPP1 inhibitor, which is significant in cancer immunotherapy. The IC50 values for enzyme inhibition were found to be in the low nanomolar range (5.70 nM), indicating potent activity against ENPP1 while showing minimal effects on ENPP2 and ENPP3 .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Antitumor ActivityReduced tumor size in murine models
Enzyme InhibitionIC50 = 5.70 nM for ENPP1
CytotoxicitySignificant effects on cancer cell lines

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

6-tert-butylsulfonyl-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C11H14N2O3S/c1-11(2,3)17(15,16)9-7-13-5-4-12-10(13)6-8(9)14/h4-7,12H,1-3H3

InChI Key

BISYESUPHYOWAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN2C=CNC2=CC1=O

Origin of Product

United States

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